DL-3-Phenylserine hydrate

Catalog No.
S1489063
CAS No.
207605-47-8
M.F
C9H13NO4
M. Wt
199.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-3-Phenylserine hydrate

CAS Number

207605-47-8

Product Name

DL-3-Phenylserine hydrate

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate

Molecular Formula

C9H13NO4

Molecular Weight

199.2 g/mol

InChI

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2

InChI Key

DUGXBGWTWDCGNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O

Synonyms

DL-3-Phenylserine hydrate,98%;2-AMino-3-hydroxy-3-phenylpropanoic acid xhydrate;DL-3-Phenylserine hydrate 98%

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O

DL-3-Phenylserine hydrate is a derivative of the amino acid serine, characterized by the presence of a phenyl group at the third carbon position. Its chemical formula is C₉H₁₃N₁O₄, and it is recognized for its role in various biochemical processes. The compound exists as a white crystalline powder and is soluble in water, making it suitable for various laboratory and pharmaceutical applications. DL-3-Phenylserine hydrate is often studied for its potential neuroprotective properties and its role as a building block in peptide synthesis .

  • Acting as precursors for the synthesis of other important molecules.
  • Modulating enzyme activity.
  • Serving as signaling molecules in cellular processes [].
Involving phenyl compounds.
  • Specific reagents such as phenylacetaldehyde may be utilized in the synthesis process.
  • Biological Synthesis:
    • Enzymatic routes using specific enzymes that catalyze the conversion of simpler substrates into DL-3-Phenylserine have been explored.
  • Recombinant Techniques:
    • Genetic engineering approaches can also be employed to produce this compound using microorganisms or cell cultures that express relevant biosynthetic pathways .
  • Research indicates that DL-3-Phenylserine hydrate exhibits several biological activities:

    • Neuroprotective Effects: It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
    • Modulation of Neurotransmitters: The compound may influence the levels of neurotransmitters such as serotonin and dopamine, contributing to mood regulation and cognitive functions.
    • Antioxidant Properties: Its structure allows it to scavenge free radicals, which can help mitigate cellular damage caused by oxidative stress .

    DL-3-Phenylserine hydrate has various applications across multiple fields:

    • Pharmaceuticals: It is investigated for use in treatments for neurological disorders due to its neuroprotective properties.
    • Nutraceuticals: The compound is considered for dietary supplements aimed at enhancing cognitive function and mood stabilization.
    • Research: It serves as a valuable reagent in biochemical studies focused on protein synthesis and enzyme activity.

    Studies on DL-3-Phenylserine hydrate have focused on its interactions with other biomolecules:

    • Protein Interactions: Research has shown that it can influence protein folding and stability, which are crucial for maintaining cellular functions.
    • Receptor Binding: Investigations into how it interacts with neurotransmitter receptors have provided insights into its potential effects on mood and cognition.

    These studies highlight the importance of DL-3-Phenylserine in understanding biological mechanisms and developing therapeutic strategies .

    Several compounds share structural or functional similarities with DL-3-Phenylserine hydrate. Here are some notable examples:

    Compound NameChemical FormulaUnique Features
    L-PhenylserineC9H11NO3Naturally occurring; involved in protein synthesis.
    D-PhenylserineC9H11NO3Enantiomer of L-form; less studied biologically.
    3,4-DihydroxyphenylserineC9H11NO4Contains hydroxyl groups; potential antioxidant.
    PhenylethylamineC8H11NAffects mood and cognition; structurally related.

    DL-3-Phenylserine hydrate is unique due to its specific hydration state and its balance between hydrophilicity and lipophilicity, which affects its solubility and biological activity compared to these similar compounds .

    Dates

    Modify: 2023-08-15

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